molecular formula C5H14ClNO2S B3265651 3-(Ethanesulfonyl)propan-1-amine hydrochloride CAS No. 408305-05-5

3-(Ethanesulfonyl)propan-1-amine hydrochloride

Cat. No. B3265651
Key on ui cas rn: 408305-05-5
M. Wt: 187.69 g/mol
InChI Key: SAXUNNOECOFBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157457B2

Procedure details

Intermediate 39 (0.275 g) was dissolved in 4M hydrogen chloride in dioxane (3 ml), and the solution was allowed to stand at 22° C. for 2 h. The solvent was evaporated in vacuo to give the title compound as a white solid (186 mg).
Name
Intermediate 39
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([CH2:6][CH2:7][CH2:8][NH:9]C(=O)OC(C)(C)C)(=[O:5])=[O:4])[CH3:2].[ClH:17]>O1CCOCC1>[ClH:17].[CH2:1]([S:3]([CH2:6][CH2:7][CH2:8][NH2:9])(=[O:5])=[O:4])[CH3:2] |f:3.4|

Inputs

Step One
Name
Intermediate 39
Quantity
0.275 g
Type
reactant
Smiles
C(C)S(=O)(=O)CCCNC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C)S(=O)(=O)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 186 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.